molecular formula C17H20N2O3 B8369284 4-((3,5,6-Trimethylpyrazine-2-yl)methoxyl)benzoic acid ethyl ester

4-((3,5,6-Trimethylpyrazine-2-yl)methoxyl)benzoic acid ethyl ester

Cat. No. B8369284
M. Wt: 300.35 g/mol
InChI Key: MRVYVDKOQGPBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08350033B2

Procedure details

Adding 2-bromomethyl-3,5,6-trimethylpyrazine (0.86 g, 0.0040 mol), ethyl p-hydroxybenzoate (0.948 g, 0.0057 mol), anhydrous potassium carbonate (1.38 g, 0.0103 mol), and DMF (60 mL) into a 100 mL three-necked bottle in turn, heating to 85° C. with oil bath, stirring to react for 12 hours, TLC [V(cyclohexane):V(ethyl acetate)=3:1 as developing agent] detecting shows that reaction is complete, (Rf of raw material=0.5, Rf of product=0.4), and the reaction solution appears yellow, filtering to obtain yellow filtrate, adding 30 mL water, extracting with chloroform (3×30 mL), incorporating the chloroform layer and wishing with water (2×20 mL), drying with anhydrous sodium sulfate, recycling chloroform under reduced pressure to obtain a light yellow oily matter, separating with a silica column, wherein eluant is V(cyclohexane):V(ethyl acetate)=3:1, collecting product, rotating distilling to obtain light yellow solid, recrystallizing with anhydrous alcohol to obtain 0.76 g 4-((3,5,6-trimethylpyrazine-2-yl)methoxyl)benzoic acid ethyl ester, a yield is 63.3%, m.p. 75.0-75.7° C.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
0.948 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
V(cyclohexane)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
V(ethyl acetate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:8]([CH3:9])=[N:7][C:6]([CH3:10])=[C:5]([CH3:11])[N:4]=1.[OH:12][C:13]1[CH:23]=[CH:22][C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>O>[CH2:20]([O:19][C:17](=[O:18])[C:16]1[CH:22]=[CH:23][C:13]([O:12][CH2:2][C:3]2[C:8]([CH3:9])=[N:7][C:6]([CH3:10])=[C:5]([CH3:11])[N:4]=2)=[CH:14][CH:15]=1)[CH3:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
BrCC1=NC(=C(N=C1C)C)C
Name
Quantity
0.948 g
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
V(cyclohexane)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
V(ethyl acetate)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 12 hours
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
to obtain yellow filtrate
EXTRACTION
Type
EXTRACTION
Details
extracting with chloroform (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
to obtain a light yellow oily matter
CUSTOM
Type
CUSTOM
Details
separating with a silica column, wherein eluant
CUSTOM
Type
CUSTOM
Details
V(ethyl acetate)=3:1, collecting product
DISTILLATION
Type
DISTILLATION
Details
rotating distilling
CUSTOM
Type
CUSTOM
Details
to obtain light yellow solid
CUSTOM
Type
CUSTOM
Details
recrystallizing with anhydrous alcohol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)OCC1=NC(=C(N=C1C)C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 63.3%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.